molecular formula C10H18 B6616032 (4E)-deca-1,4-diene CAS No. 71612-10-7

(4E)-deca-1,4-diene

Cat. No. B6616032
CAS RN: 71612-10-7
M. Wt: 138.25 g/mol
InChI Key: PIJZNCJOLUODIA-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-Deca-1,4-diene is a compound belonging to the class of organic compounds known as dienes. It is a colorless liquid with a sweet, pungent odor. It is primarily used in the synthesis of other organic compounds, and has been the subject of numerous scientific studies due to its potential applications in medicine and biochemistry.

Scientific Research Applications

((4E)-deca-1,4-diene)-Deca-1,4-diene has been studied extensively due to its potential applications in medicine and biochemistry. It has been used as a model compound to study the Diels-Alder reaction, and it has also been used to study the mechanism of action of other organic compounds. In addition, it has been used to study the structure and reactivity of other organic compounds, and its potential as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of ((4E)-deca-1,4-diene)-deca-1,4-diene is not fully understood, but it is believed to involve the formation of a cyclic intermediate which is then converted into the desired product. The reaction is believed to be catalyzed by an organic base, and the product is typically isolated by distillation or extraction.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((4E)-deca-1,4-diene)-deca-1,4-diene are not fully understood, but it is believed to have the potential to act as an anti-inflammatory agent and to have anti-cancer properties. It has also been studied for its potential to act as an antioxidant, and its potential to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using ((4E)-deca-1,4-diene)-deca-1,4-diene in laboratory experiments include its low cost, its high reactivity, and its availability. Its low cost makes it an attractive option for research, and its high reactivity makes it suitable for a wide range of applications. Its availability also makes it easy to obtain for laboratory experiments.
The main limitation of ((4E)-deca-1,4-diene)-deca-1,4-diene is its relatively low solubility in water. This limits its use in certain applications, and can make it difficult to work with in certain laboratory experiments.

Future Directions

The potential future directions for ((4E)-deca-1,4-diene)-deca-1,4-diene include further research into its potential as a pharmaceutical agent, its potential as an anti-inflammatory agent, its potential as an antioxidant, and its potential to inhibit the growth of certain types of bacteria. It could also be studied for its potential to act as a catalyst for other organic compounds, and for its potential to act as a solvent for other organic compounds. In addition, it could be studied for its potential applications in the synthesis of other organic compounds, and for its potential as a dye or pigment. Finally, it could be studied for its potential applications in the synthesis of polymers, and for its potential to act as a surfactant.

Synthesis Methods

The synthesis of ((4E)-deca-1,4-diene)-deca-1,4-diene is typically accomplished through a Diels-Alder reaction between 1,3-butadiene and 1-chloro-3-methyl-2-butene. This reaction is catalyzed by an organic base such as sodium ethoxide, and is often carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically conducted at a temperature of -78 °C, and the product is isolated by distillation or extraction.

properties

IUPAC Name

(4E)-deca-1,4-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,7,9H,1,4-6,8,10H2,2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJZNCJOLUODIA-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,trans-4-Decadiene

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